5-Methoxypyrazin-2(1H)-one

概要

説明

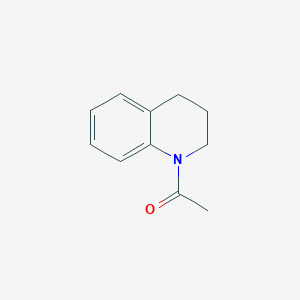

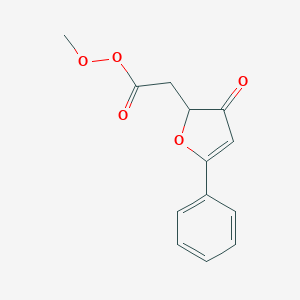

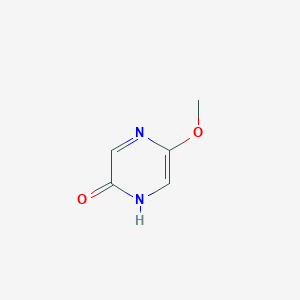

5-Methoxypyrazin-2(1H)-one is a chemical compound with the molecular formula C5H7N3O . It is also known by other names such as 2-Amino-5-methoxypyrazine and 5-Methoxy-2-pyrazinamin .

Synthesis Analysis

The synthesis of similar compounds like 2-BROMO-5-METHOXYPYRAZINE involves a reaction in tetrahydrofuran at 0 - 20°C for 37.3 hours . The process involves the use of 2,5-dibromopyrazine and sodium methoxide .Molecular Structure Analysis

The molecular structure of 5-Methoxypyrazin-2(1H)-one consists of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 125.129 Da and the monoisotopic mass is 125.058914 Da .科学的研究の応用

Methoxypyrazines in Food and Agriculture

- Methoxypyrazines, including 5-Methoxypyrazin-2(1H)-one, are formed in reactions with naturally occurring methylating agents like fruit pectin and betaine. This process is relevant to nonenzymic methoxypyrazine formation in heat-processed foods, indicating a chemical link to food flavoring and preservation methods (Rizzi, 1990).

Influence in Wine Aroma

- Methoxypyrazines, such as those derived from 5-Methoxypyrazin-2(1H)-one, are essential for imparting herbaceous/green/vegetal sensory attributes to wines. The synthesis in grape berries involves the methylation of hydroxypyrazine precursors. Understanding the biosynthesis and its genetic basis is crucial for wine flavor management (Dunlevy et al., 2013).

Viticultural Impact

- The study of light exposure and crop level on methoxypyrazine biosynthesis in grapes, particularly in the Cabernet Sauvignon variety, shows that light reduces the expression of the methyltransferase gene responsible for methoxypyrazine synthesis. This knowledge is valuable for vineyard management to control wine flavor profiles (Dunlevy et al., 2013).

Role in Corrosion Inhibition

- Bipyrazole compounds, which include structures related to 5-Methoxypyrazin-2(1H)-one, demonstrate significant inhibitory effects on the corrosion of pure iron in acidic media. This suggests potential applications in corrosion protection and material science (Chetouani et al., 2005).

Pharmaceutical Research

- The development of CCR4 receptor antagonists for pharmaceutical applications involves compounds related to 5-Methoxypyrazin-2(1H)-one. These compounds play a crucial role in progressing receptor antagonist programs, indicating potential therapeutic applications (Kindon et al., 2017).

Enzyme Activity Assays

- In the field of biochemistry, 1-Methoxy-5-methylphenazinium methyl sulfate, related to 5-Methoxypyrazin-2(1H)-one, has been used in enzyme assays. Its stability and efficiency as an electron mediator make it valuable for routine enzyme activity assays and staining in diagnostic studies (Nakamura et al., 1980).

Safety And Hazards

将来の方向性

The self-assembly of a new class of bis-tridentate ligands has led to the spontaneous formation of polymeric complexes with transition metal ions (M = Fe2+, Zn2+, Co2+, Cu2+, Ni2+, Mn2+). A straightforward synthetic route to prepare a series of 2,5-bis(1,2,3-triazol-4-yl) pyrazine (tzopz) ligands containing two N,O,N-tridentate chelation pockets, through a double Cu(I) catalyzed azide .

特性

IUPAC Name |

5-methoxy-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-3-6-4(8)2-7-5/h2-3H,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONILYRWHLEPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573801 | |

| Record name | 5-Methoxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxypyrazin-2(1H)-one | |

CAS RN |

134510-06-8 | |

| Record name | 5-Methoxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。